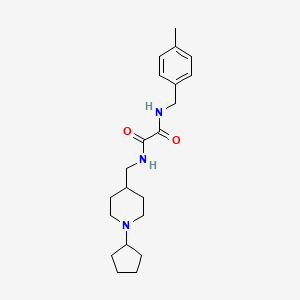

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide

Description

Properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O2/c1-16-6-8-17(9-7-16)14-22-20(25)21(26)23-15-18-10-12-24(13-11-18)19-4-2-3-5-19/h6-9,18-19H,2-5,10-15H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGXCGNMOXHYGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The initial step involves the synthesis of 1-cyclopentylpiperidine. This can be achieved through the hydrogenation of N-cyclopentylpyridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C).

-

Alkylation Reaction: : The piperidine intermediate is then alkylated with a suitable alkylating agent, such as benzyl chloride, under basic conditions to form N-(4-methylbenzyl)-1-cyclopentylpiperidine.

-

Oxalamide Formation: : The final step involves the reaction of the alkylated piperidine with oxalyl chloride in the presence of a base like triethylamine to form the desired oxalamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

-

Reduction: : Reduction reactions can target the oxalamide bond, potentially breaking it down into simpler amine and carboxylic acid derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines and carboxylic acids.

Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving neurotransmitter systems.

Medicine: Studied for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide exerts its effects is primarily through interaction with specific molecular targets. These targets may include neurotransmitter receptors, enzymes, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and thereby influencing various biological pathways.

Comparison with Similar Compounds

Piperidine Ring Modifications

- Compound 13 (): N1-((1-Acetylpiperidin-2-yl)methyl) derivative with a thiazole ring. LC-MS: m/z 479.12 (M+H+) .

- N1-((1-Benzylpiperidin-4-yl)methyl)-N2-methyloxalamide () : Features a benzyl group on piperidine, increasing aromaticity. Molecular weight: 289.37 .

- N1-(Isoxazol-3-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide () : Incorporates a tetrahydropyranyl-piperidine hybrid. Molecular weight: 336.39, suggesting higher polarity due to the ether oxygen .

Non-Piperidine Amine Substituents

- S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) (): Approved flavoring agent with methoxybenzyl and pyridyl groups.

Aromatic/Functional Group Variations at N2

- N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 14, ) : Thiazole and pyrrolidine substituents enhance hydrogen-bonding capacity. LC-MS: m/z 409.28 (M+H+) .

- N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 28, ) : Chloro-fluoroaryl and methoxyphenethyl groups improve lipophilicity. ESI-MS: m/z 351.1 (M+H+) .

- Contains 22% dimer impurity .

Key Observations:

Lipophilicity : Cyclopentylpiperidine in the target compound likely increases logP compared to acetylated (Compound 13) or benzyl-piperidine () analogs.

Metabolic Stability : S336 and related oxalamides resist amide hydrolysis in hepatocytes , suggesting the target compound may share similar stability.

Bioactivity : Thiazole-containing analogs () show antiviral activity, implying the target compound’s piperidine-methyl group could optimize target binding.

Biological Activity

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

- Cyclopentylpiperidine moiety : This part of the molecule is known for its role in modulating neurotransmitter systems.

- Oxalamide linkage : This functional group is significant for its stability and interaction with biological targets.

- 4-Methylbenzyl substituent : This group may influence the compound’s lipophilicity and receptor binding affinity.

The molecular formula is with a molecular weight of approximately 357.5 g/mol.

This compound primarily interacts with various biological macromolecules, including receptors and enzymes. Its mechanism of action may involve:

- Receptor modulation : The compound is believed to act as a selective modulator of AMPA receptors, which are crucial for fast synaptic transmission in the central nervous system. This modulation can enhance synaptic plasticity and memory functions, making it a candidate for cognitive enhancement therapies.

- Enzyme inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of neurotransmitters such as serotonin or dopamine.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects, which include:

- Antidepressant properties : The compound has been investigated for its potential as an antidepressant, particularly through its action on AMPA receptors. This could offer new avenues for treating depression and related disorders.

- Cognitive enhancement : By modulating AMPA receptor activity, it may improve cognitive functions and memory retention, suggesting applications in treating neurodegenerative diseases like Alzheimer’s.

In Vitro and In Vivo Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

| Study Type | Findings |

|---|---|

| In Vitro | Demonstrated selective modulation of AMPA receptors with increased synaptic transmission in neuronal cultures. |

| In Vivo | Animal models showed improved cognitive performance in tasks assessing memory and learning when treated with the compound. |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Cognitive Disorders : A study involving aged rats indicated that administration of the compound led to significant improvements in memory tasks compared to control groups .

- Depression Models : In a chronic stress model for depression, the compound exhibited effects comparable to established antidepressants, suggesting its viability as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for preparing N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-methylbenzyl)oxalamide, and how is structural purity validated?

- Methodological Answer : Synthesis typically involves coupling cyclopentylpiperidine and 4-methylbenzylamine derivatives via oxalamide bond formation. Key steps include:

- Amine activation : Use TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) or similar coupling agents in DCM with TEA (triethylamine) as a base .

- Purification : Silica gel column chromatography or preparative HPLC to isolate stereoisomers (if present) .

- Characterization : Confirm structure via / NMR (e.g., cyclopentyl protons at δ 1.10–2.20 ppm, methylbenzyl signals at δ 2.27–7.45 ppm) and HRMS for molecular weight validation. Purity (>95%) is verified via HPLC with UV detection at 254 nm .

Q. How do researchers resolve ambiguities in the compound’s stereochemistry, particularly at the piperidin-4-yl or cyclopentyl moieties?

- Methodological Answer :

- Chiral chromatography : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients to separate enantiomers .

- X-ray crystallography : For definitive stereochemical assignment, grow single crystals in methanol/water mixtures and analyze diffraction patterns .

- NOESY NMR : Detect spatial proximity between cyclopentyl protons and piperidine methylene groups to infer conformation .

Advanced Research Questions

Q. How can researchers design experiments to assess structure-activity relationships (SAR) for this compound in enzyme inhibition (e.g., cytochrome P450 or HIV entry inhibition)?

- Methodological Answer :

- SAR variables : Synthesize analogs with modified cyclopentyl (e.g., cyclohexyl) or benzyl (e.g., chloro/fluoro substituents) groups .

- Assays :

- Enzyme inhibition : Use fluorescence-based assays (e.g., human sEH inhibition with CMNPC substrate) .

- Antiviral activity : Measure HIV-1 entry inhibition in TZM-bl cells expressing luciferase under HIV LTR promoter .

- Data analysis : Compare IC values and correlate with substituent hydrophobicity (ClogP) or steric parameters (e.g., Taft’s Es) .

Q. What strategies address contradictory bioactivity data across in vitro and in vivo models for this compound?

- Methodological Answer :

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation (e.g., CYP4F11) .

- Protein binding : Use equilibrium dialysis to measure plasma protein binding; high binding may reduce in vivo efficacy despite potent in vitro activity .

- Species-specific differences : Test parallel in murine and human PBMCs to identify divergent immune responses .

Q. How can researchers evaluate the compound’s toxicity profile when conflicting NOEL (No Observed Effect Level) data exist?

- Methodological Answer :

- Dose-range studies : Conduct 28-day rat toxicity studies with endpoints including liver/kidney histopathology and serum ALT/AST levels .

- Mechanistic assays : Test mitochondrial toxicity (Seahorse assay) and hERG channel inhibition (patch-clamp) to explain discrepancies between in silico predictions and empirical data .

- Cross-species extrapolation : Compare metabolite profiles (LC-MS/MS) in human hepatocytes vs. rodent models to identify species-specific toxicophores .

Q. What advanced techniques validate the compound’s target engagement in complex biological systems (e.g., brain or immune cells)?

- Methodological Answer :

- Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) into the oxalamide backbone, irradiate target cells, and identify bound proteins via click chemistry and MS/MS .

- SPR (Surface Plasmon Resonance) : Immobilize recombinant targets (e.g., CD4-binding site of HIV gp120) and measure binding kinetics (k/k) .

- PET imaging : Radiolabel with at the cyclopentyl group to track biodistribution in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.